1-Cyclohexanecarbonyl-3-methylpiperazine
Description
Contextualization within Cyclohexanecarboxylic Acid Derivatives Research
Cyclohexanecarboxylic acid and its derivatives are a class of compounds that have found utility in various industrial and pharmaceutical applications. The cyclohexyl moiety, a saturated carbocyclic ring, can influence the lipophilicity and conformational properties of a molecule, which are critical parameters in drug design. By modifying the pharmacokinetic and pharmacodynamic profile of a parent compound, the inclusion of a cyclohexanecarboxylic acid derivative can enhance its therapeutic potential. While research into simple cyclohexanecarboxylic acid derivatives is broad, the focus often shifts to more complex molecules where this moiety is appended to a pharmacologically active scaffold to probe structure-activity relationships.
Overview of Piperazine (B1678402) Scaffold in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a wide array of clinically used drugs with diverse therapeutic applications. The versatile nature of the piperazine ring allows it to serve as a flexible linker or a core structure that can be readily functionalized to interact with various biological targets.
The two nitrogen atoms of the piperazine ring provide sites for substitution, enabling the modulation of a molecule's physicochemical properties, such as solubility and basicity, which are crucial for oral bioavailability and interaction with physiological targets. nih.gov Furthermore, the piperazine nucleus is a key component in drugs targeting the central nervous system, exhibiting antipsychotic, antidepressant, and anxiolytic activities. researchgate.net Its derivatives have also been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.netnih.gov
Rationale for Focused Research on 1-Cyclohexanecarbonyl-3-methylpiperazine
The rationale for investigating this compound likely stems from a fragment-based drug design approach, which involves combining known pharmacophores or structural motifs to create novel chemical entities with desired biological activities.
The amide linkage between the cyclohexanecarbonyl and the 3-methylpiperazine moieties is a common and stable functional group in pharmaceuticals, contributing to the structural integrity of the molecule. The combination of these three components suggests a deliberate design strategy to create a novel compound for screening against various biological targets, leveraging the known advantageous properties of each fragment.
Current Research Landscape and Gaps
A thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. While extensive research exists on various N-acyl and N-aryl piperazine derivatives, and on the biological activities of cyclohexanecarboxylic acid derivatives in other contexts, this particular combination appears to be underexplored.
The current research landscape is rich with examples of how modifications to the N-substituent of the piperazine ring dramatically influence biological activity. For instance, N-arylpiperazines are well-known for their interactions with serotonin (B10506) and dopamine (B1211576) receptors. Similarly, various N-acyl piperazines have been synthesized and evaluated for a range of therapeutic applications, including as tubulin polymerization inhibitors with anticancer activity.
The primary research gap is the absence of published studies detailing the synthesis, characterization, and biological evaluation of this compound. This includes a lack of data on its potential pharmacological targets, efficacy in preclinical models, and pharmacokinetic properties.
Future research should focus on:
The development of an efficient synthetic route to produce both the racemic mixture and the individual enantiomers of this compound.
Comprehensive screening of the compound against a panel of biological targets, guided by the known activities of similar piperazine derivatives (e.g., CNS receptors, enzymes, ion channels).
Investigation of its structure-activity relationship by synthesizing and testing analogs with modifications to the cyclohexyl ring (e.g., substitution, ring size) and the piperazine moiety (e.g., different alkyl substitutions).
Evaluation of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) to assess its drug-like properties.
The exploration of this specific molecule and its analogs could lead to the discovery of novel therapeutic agents with unique pharmacological profiles, thereby filling a current void in the medicinal chemistry landscape.
Data on Related Piperazine Derivatives
To provide context for the potential of this compound, the following table summarizes the biological activities of some other N-substituted piperazine derivatives.
| Compound Name | N-Substituent | Biological Activity |
| 1-Benzoylpiperazine | Benzoyl | Precursor for CNS active compounds |
| 1-Cinnamoylpiperazine | Cinnamoyl | Potential anti-inflammatory and anticancer activities |
| 1-(4-Chlorobenzoyl)piperazine | 4-Chlorobenzoyl | Intermediate in the synthesis of antipsychotic drugs |
| 1-Acetylpiperazine | Acetyl | Investigated for nootropic (cognitive-enhancing) effects |
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPAPOJGMLRQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264375 | |
| Record name | Cyclohexyl(3-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240574-50-8 | |
| Record name | Cyclohexyl(3-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240574-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl(3-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of 1 Cyclohexanecarbonyl 3 Methylpiperazine
Retrosynthetic Analysis of the 1-Cyclohexanecarbonyl-3-methylpiperazine Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. numberanalytics.comias.ac.in For this compound, the most logical disconnection is at the amide bond (C-N bond), as this is the key linkage connecting the two main structural components.
This disconnection, a primary step in retrosynthesis, simplifies the target molecule into two precursor synthons: a cyclohexanecarbonyl cation synthon and a 3-methylpiperazine synthon. The corresponding real-world chemical equivalents, or reagents, for these synthons are an activated form of cyclohexanecarboxylic acid and 3-methylpiperazine itself. The most common activated derivative for the acyl synthon is cyclohexanecarbonyl chloride, which is highly reactive towards nucleophiles like the secondary amine of the piperazine (B1678402) ring.
This analysis dictates a straightforward synthetic strategy: the acylation of 3-methylpiperazine with a suitable cyclohexanecarbonyl derivative.
Synthesis of Precursors and Intermediates
Synthesis of Cyclohexanecarbonyl Derivatives for Acylation
Cyclohexanecarbonyl derivatives serve as the acylating agents in the formation of the target amide. Cyclohexanecarboxylic acid is the typical starting material for these derivatives. wikipedia.org The most widely used and highly reactive derivative is cyclohexanecarbonyl chloride. cymitquimica.com
The conversion of cyclohexanecarboxylic acid to its acyl chloride is a standard transformation in organic synthesis. wikipedia.org This is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. google.com
The reaction with thionyl chloride is particularly common, often performed under reflux conditions to drive the reaction to completion. chemicalbook.com This method is effective because it converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. High conversion rates, often exceeding 99%, have been reported under optimized conditions. chemicalbook.com
| Reagent | Typical Conditions | Yield | Notes |
| Thionyl Chloride (SOCl₂) ** | Reflux, often in an inert solvent like benzene (B151609) or neat. chemicalbook.com | Generally high (>90%). chemicalbook.com | A widely used, effective, and common method. |
| Phosphorus Pentachloride (PCl₅) | Often used without a solvent. | High | An effective but less common alternative. |
| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., DCM), often with a catalytic amount of DMF. | High | Reaction is often cleaner with volatile byproducts. google.com |
Synthesis of 3-Methylpiperazine and its Derivatives
The synthesis of substituted piperazines like 3-methylpiperazine can be approached through various routes. organic-chemistry.org One common strategy involves the cyclization of appropriate diamine precursors. For instance, methods have been developed to construct 3-substituted piperazine-2-acetic acid esters from 1,2-diamines, which can serve as precursors to the core piperazine structure. nih.gov
For the synthesis of enantiomerically pure 3-methylpiperazine, asymmetric synthesis strategies are employed. These often start from readily available chiral molecules. A viable approach is to use optically pure amino acids, such as alanine, which can be converted into the necessary chiral 1,2-diamine intermediate. nih.gov Another method involves the reduction of chiral piperazinediones, which can be formed by the cyclodimerization of amino acids. researchgate.netgoogle.com For example, (3S)-3-methylpiperazine-2,5-dione can be synthesized and subsequently reduced to afford the corresponding piperazine. researchgate.net
Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are frequently used in piperazine synthesis to control reactivity. nih.govchemicalbook.com For instance, (S)-2-methylpiperazine can be reacted with di-tert-butyl dicarbonate (B1257347) to yield (S)-1-Boc-3-methylpiperazine, allowing for selective functionalization at the unprotected nitrogen atom. chemicalbook.com
Direct Synthetic Routes to this compound
With the precursors in hand, the final step is the formation of the amide bond to yield the target compound.
Acylation Reactions Utilizing Cyclohexanecarbonyl Chloride with 3-Methylpiperazine
The most direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3-methylpiperazine and cyclohexanecarbonyl chloride. cymitquimica.com In this reaction, the secondary amine of the 3-methylpiperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether. nih.govgoogle.com A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Common bases for this purpose include tertiary amines like triethylamine (B128534) (NEt₃) or pyridine. google.comorgsyn.org The base scavenges the HCl, preventing it from protonating the piperazine reactant, which would render it non-nucleophilic. The reaction generally proceeds with high efficiency at room temperature or with gentle cooling. google.com
A general procedure involves dissolving 3-methylpiperazine and a base like triethylamine in a solvent, followed by the slow addition of cyclohexanecarbonyl chloride. google.com After stirring for a period, a standard aqueous workup is performed to remove the amine hydrochloride salt and any unreacted starting materials, followed by purification of the final product.
Alternative Coupling Strategies for Amide Bond Formation
While the acyl chloride method is robust, alternative strategies for amide bond formation exist that avoid the need to prepare the highly reactive and moisture-sensitive acyl chloride. unimi.it These methods involve the direct coupling of a carboxylic acid (cyclohexanecarboxylic acid) with an amine (3-methylpiperazine) using a coupling reagent. nih.gov These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.
This approach is prevalent in peptide synthesis but is widely applicable to general amide formation. luxembourg-bio.com Various classes of coupling reagents can be employed. uni-kiel.de
| Class of Reagent | Examples | Mechanism | Advantages |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. nih.gov | Readily available and effective. EDCI byproducts are water-soluble, simplifying purification. nih.gov |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Forms a reactive acylphosphonium species. | High reactivity, effective for sterically hindered couplings. peptide.com |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, COMU | Forms a reactive activated ester in situ. luxembourg-bio.compeptide.com | Very efficient, fast reaction times, and often low rates of racemization for chiral substrates. COMU is noted for its high solubility and stability. luxembourg-bio.com |
These methods offer milder reaction conditions and can be advantageous when dealing with sensitive substrates, although they are often more expensive than the traditional acyl chloride route. unimi.it The general procedure involves mixing the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base in an appropriate solvent.
Advanced Synthetic Strategies and Novel Methodologies for Analogues
The synthesis of analogues of this compound is an area of active research, driven by the need to explore structure-activity relationships for various biological targets. Advanced synthetic strategies are increasingly focused on methods that offer high degrees of stereochemical control and adhere to the principles of green chemistry. These modern approaches aim to produce structurally diverse and complex analogues efficiently and sustainably.
Stereoselective Synthesis Approaches
Achieving stereochemical control is crucial in the synthesis of analogues of this compound, as the spatial arrangement of the methyl group on the piperazine ring can significantly influence biological activity. The primary challenge lies in the asymmetric synthesis of the chiral 3-methylpiperazine core. Several advanced strategies have been developed to address this, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.
Chiral Auxiliary-Mediated Synthesis: A well-established method for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For the synthesis of chiral piperazine analogues, auxiliaries derived from readily available natural products like amino acids are often employed. nih.gov For instance, phenylglycinol has been demonstrated to be a powerful chiral auxiliary in asymmetric reactions to create chiral amides, which can serve as precursors to heterocycles. nih.gov The auxiliary guides the formation of one diastereomer over the other, and after the desired stereocenter is set, the auxiliary can be cleaved and recycled. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are other common examples used to control stereochemistry in reactions involving enolates. nih.govresearchgate.net
Asymmetric Catalysis: Catalytic enantioselective methods offer a more atom-economical approach to chiral molecules. The asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been developed to synthesize highly enantioenriched tertiary and secondary piperazin-2-ones. nih.govcaltech.edu These intermediates can then be reduced to the corresponding chiral piperazines. nih.gov This method utilizes a palladium catalyst with a chiral ligand (e.g., electron-deficient PHOX ligands) to create the desired stereocenter with high enantioselectivity. caltech.edu Another approach involves the rhodium-catalyzed asymmetric reductive Heck reaction to create enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to 3-substituted piperidines, a strategy adaptable to piperazine synthesis. snnu.edu.cn
Kinetic Resolution: Kinetic resolution is another strategy to obtain enantioenriched piperazines. This process involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer from the slower-reacting one. For example, a combination of photocatalytic decarboxylative arylation followed by a kinetic resolution using n-BuLi/(+)-sparteine has been used to produce enantioenriched 2-arylpiperazines with very high enantioselectivities. researchgate.net This enantioselective lithiation strategy, mediated by a chiral ligand like sparteine, can be a powerful tool for accessing specific enantiomers of substituted piperazines. nih.gov
| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | Pd2(pmdba)3 / PHOX Ligand | Decarboxylative allylic alkylation of piperazin-2-ones | Good to excellent yields and enantioselectivities | nih.govcaltech.edu |
| Chiral Auxiliary | Phenylglycinol-based auxiliary | Asymmetric synthesis of glycidic amides | Good to excellent stereoselectivities | nih.gov |
| Kinetic Resolution | n-BuLi / (+)-Sparteine | Asymmetric lithiation/trapping of arylpiperazines | Very high enantioselectivities | researchgate.net |
| Asymmetric Catalysis | Rhodium / Chiral Ligand | Asymmetric reductive Heck reaction | High yield and excellent enantioselectivity | snnu.edu.cn |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical compounds and their analogues is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound analogues, several green strategies are being explored, focusing on alternative energy sources, sustainable catalysts, and improved atom economy.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of piperazine amides and other nitrogen-containing heterocycles. scipublications.comnih.gov The direct amidation of carboxylic acids with amines, a key step in synthesizing the target analogues, can be efficiently carried out under solvent-free conditions using microwave heating, which significantly enhances the sustainability of the process. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly developing field in green chemistry that uses light to drive chemical reactions. researchgate.net This methodology allows for the activation of substrates under mild conditions, often at room temperature. Iridium-based or purely organic photocatalysts can be used for the synthesis and functionalization of piperazines. mdpi.comresearchgate.net For example, a programmable approach to piperazine cores using organic photoredox catalysis has been described, which avoids the need for pre-functionalized substrates and proceeds via direct substrate oxidation. nih.gov These methods offer a greener alternative to traditional synthetic routes that may require harsh reagents or high temperatures.
Catalytic and Solvent-Free Amidation: The formation of the amide bond is central to the synthesis of this compound. Traditional methods often rely on stoichiometric coupling reagents that generate significant amounts of waste. Green alternatives focus on the direct catalytic condensation of carboxylic acids and amines. While this reaction is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, various catalysts are being developed to facilitate this transformation under milder conditions. Combining these catalytic approaches with microwave assistance and solvent-free conditions represents a significant advance in developing an ideal green protocol for amide bond formation.
| Green Chemistry Approach | Methodology | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Alternative Energy Source | Microwave-assisted synthesis | Reduced reaction times, higher yields, lower energy consumption | Synthesis of piperazine amide and urea (B33335) derivatives | nih.govscipublications.com |
| Sustainable Catalysis | Visible-light photoredox catalysis | Mild reaction conditions, use of light as a reagent, high efficiency | Programmable synthesis of diverse piperazine cores | nih.gov |
| Waste Reduction | Microwave-assisted direct amidation | Solvent-free conditions, avoids wasteful coupling reagents, simple product isolation | Synthesis of amides from carboxylic acids and amines | nih.gov |
| Sustainable Catalysis | Organic photocatalysts (e.g., 4CzIPN) | Cost-efficient, metal-free, greener alternative | Decarboxylative cyclization to form C2-substituted piperazines | mdpi.com |
Structure Activity Relationship Sar Studies of 1 Cyclohexanecarbonyl 3 Methylpiperazine and Its Analogues
General Principles of SAR in Cyclohexanecarbonyl and Piperazine (B1678402) Derivatives
Similarly, the cyclohexyl group plays a versatile role in medicinal chemistry. It is often employed as a bioisostere for phenyl or tert-butyl groups, offering a three-dimensional structure that can enhance binding interactions within protein pockets. nih.gov Unlike a floppy alkyl chain, the rigid nature of the cyclohexyl ring can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Modifications to the cyclohexyl ring, such as the introduction of various substituents, can significantly alter the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby fine-tuning its biological activity. nih.govnih.gov The combination of the cyclohexanecarbonyl and piperazine moieties thus creates a molecular framework with extensive opportunities for SAR exploration.
Impact of Cyclohexanecarbonyl Moiety Modifications on Biological Activity
Modifications to the cyclohexanecarbonyl portion of the molecule can profoundly influence its interaction with biological targets. These changes can be broadly categorized into substitutions on the cyclohexyl ring and alterations to its conformational behavior.
Studies on various cyclohexyl-containing compounds have demonstrated that substitution can lead to enhanced potency. For example, in a series of docetaxel (B913) analogues, replacing a phenyl group with a cyclohexyl group resulted in compounds with strong inhibitory activity for microtubule disassembly. nih.gov However, further substitution to create a 3'-dephenyl-3'-cyclohexyl-2-(hexahydro)docetaxel led to a substantially weaker inhibitor, highlighting the nuanced effects of multiple substitutions. nih.gov
The table below illustrates how different substituents on a cyclohexyl ring can affect biological activity in various compound series, demonstrating the general principles that would apply to analogues of 1-Cyclohexanecarbonyl-3-methylpiperazine.
The rigidity of the cyclohexyl ring, when compared to a more flexible linear alkyl chain, restricts the number of possible conformations the molecule can adopt. This pre-organization can be advantageous if the low-energy conformation corresponds to the active conformation required for binding, as less of an entropic penalty is paid upon binding. Conformational analysis of various cyclic derivatives has shown that fixing the geometry of a molecule can lead to significant differences in biological activity. nih.govbiomedres.us For instance, constraining a flexible molecule into a specific conformation can sometimes enhance activity by locking it into a bioactive shape. nih.gov Therefore, the specific chair conformation and the orientation of the carbonyl group are critical determinants of the biological activity of this compound analogues.
Role of the Piperazine Ring Substituents in Activity Modulation
Substituents on the piperazine ring play a pivotal role in defining the pharmacological profile of the molecule. The piperazine moiety in this compound has two distinct nitrogen atoms (N1 and N4) and substituted carbons, offering multiple sites for modification.
The presence of a methyl group at the C-3 position of the piperazine ring introduces a chiral center, meaning that the (R) and (S) enantiomers could have different pharmacological activities and metabolic profiles. Such stereoisomerism is a common feature in drug design, where one enantiomer is often more potent or has a better safety profile than the other. nih.gov
Furthermore, substitution on the carbon atoms of the piperazine ring, rather than the more common N-substitution, can influence the ring's conformation and the spatial orientation of the other substituents. nih.gov A methyl group at C-3 can affect the pKa of the adjacent nitrogen atoms and introduce steric bulk that may either facilitate or hinder optimal binding to a biological target. In studies of 2-substituted piperazines, it was found that the substituent prefers an axial conformation, which in turn orients the rest of the molecule in a specific way that can mimic the binding of other known active compounds. nih.gov The methyl group at the 3-position is therefore a critical element that can fine-tune the molecule's interaction with its target receptor.
Extensive research has been conducted on modifying the N-4 position of the piperazine ring to modulate biological activity. nih.gov The nature of the substituent at this position can drastically alter a compound's properties, including its affinity, selectivity, and functional activity (agonist vs. antagonist).
SAR studies on various classes of piperazine derivatives consistently show that the size, electronics, and lipophilicity of the N-substituent are key determinants of potency. For example, in a series of coumarin-piperazine derivatives, the type of substituent at the N-4 position was found to be the primary factor influencing receptor affinity, with an o-methoxyphenyl group showing the highest activity. nih.gov Similarly, studies on dopamine (B1211576) receptor ligands showed that various N-heterocyclic substitutions on the piperazine ring could be accommodated, with linkers (e.g., amide, methylene) also playing a role in maintaining high affinity and selectivity. nih.gov In some cases, even small changes, like replacing an ethyl with a methyl group at the N-4 position, can lead to a reduction in biological activity. nih.gov
The following table summarizes SAR findings from different series of piperazine-containing compounds, illustrating the impact of various substituents on the piperazine ring.
Conformational Analysis and Stereochemical Influences on Activity
The biological activity of this compound and its analogues is profoundly influenced by their three-dimensional structure and dynamic behavior in solution. Conformational analysis, which examines the spatial arrangement of atoms and the energy associated with different arrangements, is critical for understanding how these molecules interact with their biological targets. Two key structural features govern their activity: the stereochemistry arising from the chiral center at the 3-position of the piperazine ring and the inherent conformational flexibility of the six-membered piperazine heterocycle itself.
Effects of Chiral Centers on Ligand-Target Interactions
The presence of a methyl group at the C-3 position of the piperazine ring introduces a stereocenter, meaning that this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Cyclohexanecarbonyl-3-methylpiperazine and (S)-1-Cyclohexanecarbonyl-3-methylpiperazine. It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral and create a diastereomeric, and thus energetically distinct, interaction with each enantiomer.
The choice between an axial and equatorial C-3 substituent directly influences the orientation of the rest of the molecule. The precise geometry of the piperazine ring and the spatial location of its two nitrogen atoms are critical for receptor recognition. Docking studies of related arylpiperazines have shown that the protonated N-1 or N-4 nitrogen often forms a key ionic bond with an aspartate residue (Asp) in the receptor binding site, while aromatic portions of the molecule engage in edge-to-face π-stacking interactions with residues like phenylalanine (Phe) and tryptophan (Trp). nih.gov The stereochemistry at the C-3 position can alter the distance and angle of these critical interactions, thereby modulating binding affinity. The demonstrated use of enantiomerically pure (R)- and (S)-3-methylpiperazine building blocks in the synthesis of potent CCR5 and opioid receptor antagonists underscores the pivotal role this specific chiral center plays in achieving high-affinity ligand-target interactions. sigmaaldrich.com
Conformational Flexibility of the Piperazine Ring
Ring Inversion: The piperazine ring can undergo a "chair-flip," interconverting between two distinct chair conformations. During this process, axial substituents become equatorial and vice versa. This inversion is not energetically free; it must pass through higher-energy transition states, such as twist-boat or boat conformations. The energy barrier for ring inversion in piperazines is generally higher than in corresponding cyclohexanes. nih.gov This flexibility allows the molecule to adapt its shape to fit the contours of a binding site, a concept known as "induced fit."
Amide Bond Rotation: The N-1 cyclohexanecarbonyl group introduces another significant conformational feature. The amide C-N bond has a partial double-bond character, which restricts free rotation around it. nih.gov This restricted rotation leads to the existence of two distinct planar conformers, or rotamers.
These two dynamic processes—ring inversion and amide bond rotation—are often coupled and occur at different rates. Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy on N-benzoylpiperazine analogues has been used to quantify the activation energy barriers (ΔG‡) for both phenomena. nih.govrsc.orgscispace.com These studies reveal that the energy barrier for amide bond rotation is often higher than that for ring inversion, indicating that amide rotation is the slower, more energy-intensive process. rsc.org
| Conformational Process | Energy Barrier (ΔG‡) in kJ/mol | Description |
|---|---|---|
| Piperazine Ring Inversion | ~56 - 65 | The energy required for the interconversion between the two chair forms of the piperazine ring. |
| Amide Bond Rotation | ~60 - 80 | The energy required to overcome the partial double-bond character of the C(O)-N1 bond and rotate the acyl group. |
Computational Chemistry and in Silico Studies for 1 Cyclohexanecarbonyl 3 Methylpiperazine
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the binding mode of 1-Cyclohexanecarbonyl-3-methylpiperazine and identifying the key amino acid residues involved in the interaction. The process involves preparing the three-dimensional structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses.
In a typical docking study for this compound, the simulation would predict how the molecule fits into the binding pocket of a target receptor. The cyclohexyl group would likely engage in hydrophobic interactions, while the carbonyl oxygen could act as a hydrogen bond acceptor. The piperazine (B1678402) ring, with its nitrogen atoms, can form hydrogen bonds or ionic interactions, depending on its protonation state. nih.gov For example, docking studies on other arylpiperazine derivatives have shown that the piperazine moiety can form pi-alkyl interactions with residues like histidine. nih.gov The 3-methyl group on the piperazine ring can also influence binding by providing additional van der Waals contacts or by sterically directing the orientation of the molecule within the binding site.
The results of a molecular docking simulation are often summarized in a table that includes the predicted binding affinity (docking score) and a description of the key interactions.
| Predicted Interaction Data for this compound with a Hypothetical Kinase Target | |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Interactions | |
| Cyclohexane (B81311) Ring | Hydrophobic interactions with Val25, Leu78 |
| Carbonyl Oxygen | Hydrogen bond with the backbone NH of Asp80 |
| Piperazine Nitrogen (N1) | Pi-Alkyl interaction with His75 |
| Piperazine Nitrogen (N4-H) | Hydrogen bond with the side chain of Glu45 |
| 3-Methyl Group | Van der Waals contacts with Ala23 |
This table is a hypothetical representation of potential docking results for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations
Molecular dynamics (MD) simulations provide a more dynamic and realistic view of molecular systems compared to static docking. MD simulates the movement of atoms over time, allowing for the exploration of a molecule's conformational flexibility and the stability of its complex with a protein. mdpi.comnih.gov
Conformational Analysis: Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For this compound, both the cyclohexane and piperazine rings have distinct conformational preferences. The cyclohexane ring predominantly adopts a stable chair conformation. The piperazine ring also exists in a chair-like conformation, and the orientation of the N-H bond can be either axial or equatorial, with the equatorial position generally being preferred. rsc.org The 3-methyl substituent also has a preference for the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. youtube.comnih.gov MD simulations can explore the energy landscape of these conformations and the rotational freedom around the amide bond, providing insight into the most likely three-dimensional structure of the molecule in solution and when bound to a target. nih.gov
Binding Free Energy Calculations: While docking provides a quick estimate of binding affinity, MD simulations can be used to perform more accurate binding free energy calculations. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding from the snapshots of an MD trajectory. nih.gov These calculations account for solvent effects and the dynamic nature of the protein-ligand complex, offering a more refined prediction of binding affinity than docking scores alone. researchgate.netchemrxiv.org For instance, MM/PBSA-based calculations for potential inhibitors have shown significant binding free energies, such as -41.23 ± 3.70 kcal/mol, indicating strong potential for inhibition. nih.gov
| Hypothetical Binding Free Energy Components (MM/PBSA) | |
| Component | Energy (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | +38.8 |
| Nonpolar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -31.0 |
This table represents a hypothetical breakdown of binding free energy calculations.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical (QC) calculations, often using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. wur.nlnih.gov These methods are used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD.
QC calculations can determine the distribution of electrons within this compound, which is fundamental to its reactivity and interaction capabilities. Key properties calculated include:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential, e.g., around the piperazine N-H) regions. This map helps predict where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity.
Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and predict electrostatic interactions with a protein target.
| Predicted Electronic Properties (DFT B3LYP/6-31G*) | |
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 3.5 D |
| Charge on Carbonyl Oxygen | -0.55 e |
| Charge on Piperazine N4-H Hydrogen | +0.35 e |
This table contains hypothetical data based on typical values for similar organic molecules.
While docking and MD simulations identify potential non-covalent interactions, QC calculations can be used to accurately quantify their strength and nature. This is particularly important for weaker interactions like CH-π and pi-alkyl interactions, which play a significant role in fine-tuning ligand binding and selectivity. nih.gov By analyzing the electron density between interacting fragments of the ligand and protein, methods like Quantum Theory of Atoms in Molecules (QTAIM) can characterize these bonds and provide a deeper understanding of the binding mechanism.
De Novo Design and Virtual Screening of Analogues
In silico techniques are instrumental in discovering and designing new molecules based on an existing scaffold.
De Novo Design: This approach involves computationally building new molecules from scratch or by modifying an existing one. nih.gov Starting with the this compound core, different functional groups could be computationally added to the cyclohexane or piperazine rings to explore new interactions with a target's binding site. For example, replacing the cyclohexane with an aromatic ring could introduce favorable pi-pi stacking interactions, while adding substituents to the piperazine ring could probe unexplored regions of the binding pocket. nih.gov
Virtual Screening: This technique involves docking a large library of compounds against a protein target to identify those that are most likely to bind. mdpi.comu-strasbg.fr The this compound structure can be used as a query in similarity-based virtual screening to find commercially available or virtual compounds with a similar scaffold. Alternatively, its known interactions can inform a structure-based virtual screen to find diverse molecules that satisfy the same binding requirements. researchgate.net
Predictive Modeling for Biological Activity (e.g., Quantitative Structure-Activity Relationship (QSAR) Approaches)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for analogues of this compound, a dataset of related compounds with experimentally measured biological activities (e.g., IC50 values) is required. nih.gov
For each compound in the series, a set of numerical "descriptors" is calculated. These can be electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., number of rotatable bonds). mdpi.com A mathematical model, often using multiple linear regression or machine learning, is then generated to correlate these descriptors with the observed activity. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, helping to prioritize which compounds to synthesize and test. researchgate.net
A hypothetical QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (H-Bond Donors) + 4.5
This equation would suggest that higher hydrophobicity (LogP) and more hydrogen bond donors increase activity, while a larger molecular weight decreases it. Such models guide medicinal chemists in making targeted modifications to optimize the compound's potency.
Future Directions and Research Opportunities for 1 Cyclohexanecarbonyl 3 Methylpiperazine Research
Development of Advanced Synthetic Routes and Scalable Production
The advancement of 1-Cyclohexanecarbonyl-3-methylpiperazine from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient, cost-effective, and scalable synthetic methodologies. Traditional synthesis would likely involve the acylation of 3-methylpiperazine with cyclohexanecarbonyl chloride. However, future research should focus on more innovative and sustainable approaches.
Recent advancements in chemical synthesis offer several promising avenues. For instance, a method utilizing visible-light irradiation in combination with aluminum organometallics has been developed for the scalable and stereoselective synthesis of polyfunctional piperazines. nih.govresearchgate.net This approach, which enables a [3+3] cycloaddition of azomethine ylides, could be adapted to create complex piperazine (B1678402) cores that can then be functionalized. nih.govresearchgate.net Such photochemical methods represent a significant step forward from traditional multi-step procedures, offering a direct, one-step transformation from readily available starting materials. nih.gov
Furthermore, research into flow chemistry processes could provide a pathway for continuous manufacturing, enhancing safety, consistency, and yield. The development of robust synthetic routes is a critical first step for enabling extensive preclinical and clinical evaluation.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Traditional Acylation | Reaction of 3-methylpiperazine with an activated cyclohexanecarboxylic acid derivative (e.g., acyl chloride). | Straightforward, well-established chemistry. | May require harsh reagents; scalability can be an issue for large-scale production. |
| Visible-Light Mediated Cycloaddition | A modern photochemical approach for creating the piperazine ring structure stereoselectively. nih.govresearchgate.net | High stereoselectivity, access to complex structures, potentially more sustainable. nih.gov | Requires specialized equipment; adaptation for the specific target molecule may need significant optimization. |
| Enzymatic Synthesis | Use of biocatalysts, such as lipases, to perform the acylation step. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost; substrate scope can be limited. |
| Flow Chemistry | Continuous reaction process in a microreactor or flow system. | Enhanced safety, improved heat and mass transfer, consistent product quality, ease of scalability. | High initial equipment cost; process optimization can be complex. |
Exploration of Novel Therapeutic Applications
The piperazine nucleus is a component of numerous drugs with a wide range of therapeutic effects, including antipsychotic, antihistamine, and anti-cancer activities. rsc.orgnih.gov Derivatives of 3-methylpiperazine, in particular, have been investigated as preclinical kinase inhibitors, which are crucial in cancer therapy. researchgate.net The cyclohexanecarbonyl moiety adds lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
Future research should explore the therapeutic potential of this compound across several key areas:
Oncology: Given that methylpiperazine-containing compounds have been explored as kinase inhibitors, this molecule could be screened against a panel of kinases involved in cancer progression. researchgate.net
Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity in the CNS. chemimpex.com The unique structure of this compound could be evaluated for its interaction with targets like sigma receptors or as an antagonist for opioid or growth hormone secretagogue receptors. nih.govsigmaaldrich.com
Infectious Diseases: The piperazine scaffold is present in antibiotics and antifungals. rsc.org New derivatives could be tested for activity against drug-resistant bacteria or fungi. For example, piperazine-based compounds have been optimized as glucan synthase inhibitors for antifungal applications. nih.govresearchgate.net
Integration of Multi-Omics Data in Preclinical Research for Comprehensive Understanding
To gain a deeper understanding of the biological effects of this compound, future preclinical research should integrate multi-omics approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the drug's mechanism of action, identify biomarkers for its efficacy, and predict potential off-target effects. astrazeneca.com
For instance, in oncology research, spatial multi-omics can reveal how a compound affects the proteome and transcriptome within intact tumor tissue, providing insights into its impact on tumor metabolism and growth drivers. astrazeneca.com By applying mass spectrometry imaging, researchers could visualize the distribution of the compound and its metabolites within tissues and correlate this with changes in thousands of other metabolites. astrazeneca.com This level of detailed biological mapping can accelerate preclinical discovery and inform clinical decision-making by helping to select patient populations most likely to respond to the treatment. astrazeneca.com
High-Throughput Screening and Lead Optimization Strategies for Derivative Development
Identifying the full therapeutic potential of the this compound scaffold requires systematic exploration through high-throughput screening (HTS) and subsequent lead optimization. HTS allows for the rapid testing of large compound libraries against specific biological targets to identify initial "hits." nih.govjapsonline.com
Once an initial activity is identified for the parent compound, lead optimization strategies can be employed to improve its potency, selectivity, and pharmacokinetic properties. This involves the systematic synthesis and evaluation of derivatives. Structure-activity relationship (SAR) studies are central to this process, where modifications are made to different parts of the molecule—the cyclohexyl ring, the carbonyl group, or the methylpiperazine core—to understand their impact on biological activity. acs.org
For example, if an anti-cancer activity is discovered, derivatives could be designed to enhance binding to a specific kinase. This process led to the development of potent Chikungunya virus inhibitors from a piperazinyl-pyrimidine lead compound, where extensive optimization improved antiviral activity and metabolic stability. nih.gov Similarly, optimization of a piperazine pyridazinone series of glucan synthase inhibitors led to compounds with improved pharmacokinetic profiles. nih.gov
Table 2: Strategies for Derivative Development
| Strategy | Objective | Methodological Approach |
|---|---|---|
| High-Throughput Screening (HTS) | To rapidly screen large libraries of compounds to identify initial "hits" with desired biological activity. nih.govjapsonline.com | Automated, cell-based or biochemical assays that measure a specific biological response (e.g., enzyme inhibition, receptor binding). japsonline.com |
| Structure-Activity Relationship (SAR) | To understand how chemical structure relates to biological activity and to guide the design of more potent and selective compounds. acs.org | Systematically synthesize and test analogues of a lead compound, making targeted modifications to its chemical structure. |
| Lead Optimization | To refine the properties of a lead compound to make it a suitable drug candidate. | Involves improving potency, selectivity, metabolic stability, and other pharmacokinetic properties through iterative chemical synthesis and biological testing. nih.govnih.gov |
| Scaffold Hopping | To identify new core structures (scaffolds) that maintain the desired biological activity but have improved properties or a different intellectual property profile. | Computational modeling and synthesis of structurally novel compounds that retain the key pharmacophoric features of the original lead. nih.gov |
By pursuing these future research directions, the scientific community can fully explore the potential of this compound and its derivatives, potentially leading to the development of new therapeutic agents.
Q & A
Q. What controls are essential in assays measuring receptor binding affinity?
- Methodological Answer : Include:
- Positive controls : Known ligands (e.g., mCPP for 5-HT receptors).
- Negative controls : Vehicle-only (DMSO) and non-binding analogs (e.g., piperazine without acyl groups).
Use radioligand displacement assays (³H-labeled compounds) with Scatchard analysis to calculate Ki values. Normalize data to account for batch-to-batch variability in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
